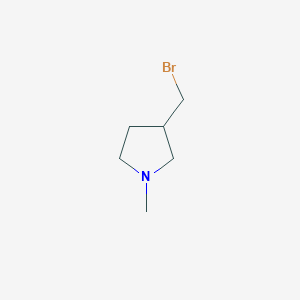
3-(Bromomethyl)-1-methylpyrrolidine
Descripción general
Descripción
3-(Bromomethyl)-1-methylpyrrolidine, or 3-BrMMP, is an organic compound with a molecular formula of C6H12BrN. It is a colorless liquid at room temperature and is soluble in organic solvents. 3-BrMMP is a versatile compound that has been used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments. Additionally, possible future directions for research on 3-BrMMP will be discussed.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Cvetković et al. (2019) synthesized new derivatives related to 1-methylpyrrolidine, demonstrating their potential in antimicrobial applications. These compounds, including bromophenyl derivatives, showed significant in vitro inhibitory activities against a broad spectrum of fungi, highlighting their potential as novel fungicides. The research utilized density functional theory (DFT) calculations to study the structure-activity relationship (SAR), enhancing the understanding of how molecular structures influence biological activity (Cvetković et al., 2019).
Bromodomain Inhibition
Hilton-Proctor et al. (2020) described the synthesis of a 4-phenyl substituted analogue of 1-methylpyrrolidine, using it in the development of bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression. The study outlined the creation of structurally complex, chiral compounds with improved affinity as inhibitors, showcasing the compound's utility in epigenetic drug discovery (Hilton-Proctor et al., 2020).
Chemical Synthesis and Material Development
Research by Ward et al. (2002) demonstrated the use of derivatives of 1-methylpyrrolidine in synthesizing C2 symmetric bipyridyl imidazolidinone and oxazaborolidine derivatives. These derivatives have been applied as catalysts in asymmetric synthesis, indicating the versatility of 1-methylpyrrolidine derivatives in catalysis and material science. This study highlights the potential of these compounds in facilitating various chemical transformations with high enantioselectivity (Ward et al., 2002).
Corrosion Inhibition
A novel series of cationic surfactants derived from 1-methylpyrrolidine, evaluated by Hegazy et al. (2016), demonstrated effective corrosion inhibition for carbon steel pipelines in oil and gas wells. The study underscores the compound's application in industrial settings, offering insights into the design of new materials for protecting infrastructure against corrosion. The inhibition efficiency was noted to increase with the concentration of the inhibitors, showcasing their practical application in maintaining pipeline integrity (Hegazy et al., 2016).
Propiedades
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSIBKGPUQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
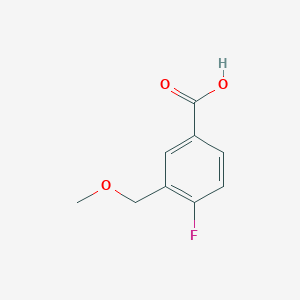
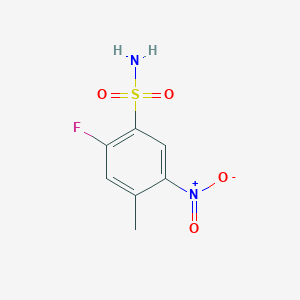
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)
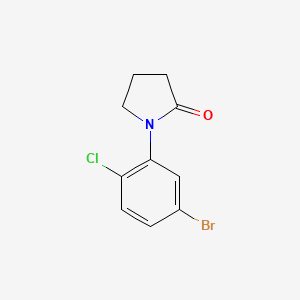
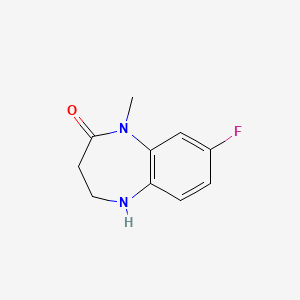
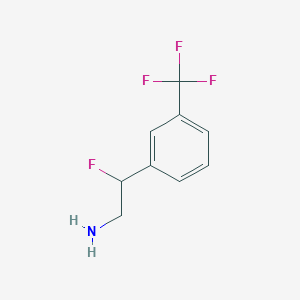
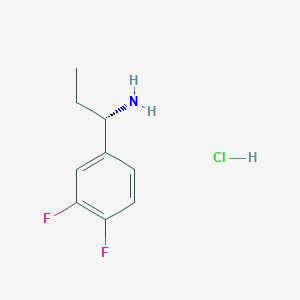


amine hydrochloride](/img/structure/B1442468.png)
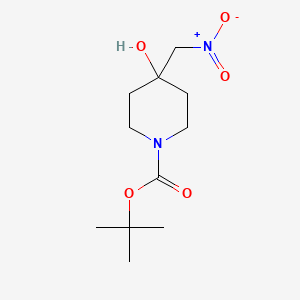
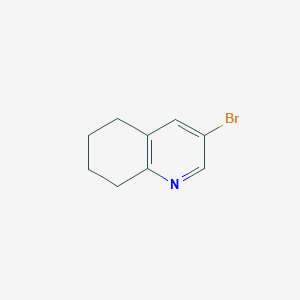
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)